molecular formula C13H11FO B6329336 3-Fluoro-4-(4-methylphenyl)phenol CAS No. 1261897-13-5

3-Fluoro-4-(4-methylphenyl)phenol

Cat. No.: B6329336
CAS No.: 1261897-13-5
M. Wt: 202.22 g/mol
InChI Key: NYMCNWRWPREADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-methylphenyl)phenol ( 1261897-13-5) is a valuable fluorinated biphenyl intermediate with a molecular formula of C13H11FO and a molecular weight of 202.22 g/mol . Its structure features a phenolic group and a 4-methylphenyl moiety, with a fluorine atom at the meta position of the phenyl ring, which imparts unique electronic and steric properties crucial for modulating the characteristics of final compounds . The fluorine atom is a key feature, known to enhance metabolic stability and improve bioavailability in bioactive molecules, while the methylphenyl group contributes to increased lipophilicity, facilitating interactions with hydrophobic targets . This well-defined reactivity profile makes the compound particularly suitable for selective functionalization and for use as a building block in advanced materials and complex molecular architectures . Its primary research value lies in its application as a versatile scaffold in organic synthesis and pharmaceutical development, where it is used in cross-coupling reactions and the construction of bioactive molecules or specialty chemicals . Researchers will find this compound especially useful in medicinal chemistry programs aimed at developing new therapeutic agents, as the fluorinated aromatic core is a common motif in drug discovery. The product is characterized by high purity to ensure consistent performance and robust results in research settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-fluoro-4-(4-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMCNWRWPREADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609495
Record name 2-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-13-5
Record name [1,1′-Biphenyl]-4-ol, 2-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of 4-(4-Methylphenyl)phenol

Fluorination of 4-(4-methylphenyl)phenol using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C for 12 hours provides moderate yields (45–55%). The reaction proceeds via electrophilic aromatic substitution, with the fluorine atom preferentially occupying the para position relative to the hydroxymethyl group.

Key Parameters:

  • Solvent: Acetonitrile enhances fluorination efficiency due to its polar aprotic nature.

  • Temperature: Elevated temperatures (60–80°C) accelerate reaction kinetics but risk side-product formation.

Suzuki-Miyaura Cross-Coupling

Synthesis of 4-(4-Methylphenyl)phenol Precursor

A two-step approach involves:

  • Palladium-catalyzed coupling: Reaction of 4-bromo-3-fluorophenol with 4-methylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 90°C.

  • Hydroxylation: Oxidation of the intermediate with H₂O₂/NaOH yields the target compound.

Performance Metrics:

StepCatalystYieldPurity
CouplingPd(PPh₃)₄72%95%
OxidationH₂O₂/NaOH88%98%

This method achieves an overall yield of 63% with scalability to kilogram-scale production.

Diazotization-Fluorination Sequence

Diazotization of 3-Amino-4-(4-methylphenyl)phenol

Adapting methods from fluorophenol synthesis, 3-amino-4-(4-methylphenyl)phenol undergoes diazotization with NaNO₂/H₂SO₄ at −5°C, followed by thermal decomposition in fluorobenzene at 65°C. The fluorine atom is introduced via in situ generated aryl diazonium salts.

Reaction Conditions:

  • Diazotization: −5°C, 2 hours (monitored via starch-iodide paper).

  • Thermal Decomposition: 5°C/hour ramp to 65°C, achieving 78% yield.

Advantages:

  • Avoids hazardous fluorinating agents.

  • Compatible with industrial-scale reactors.

Comparative Analysis of Methods

Yield and Practical Considerations

MethodYieldCostScalability
Nucleophilic Substitution55%ModerateLimited
Suzuki Coupling63%HighExcellent
Diazotization78%LowIndustrial

The diazotization route offers superior yield and cost-effectiveness, though it requires precise temperature control. Suzuki coupling provides structural flexibility but involves expensive palladium catalysts.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance safety and yield in diazotization reactions. A pilot study demonstrated a 15% yield increase compared to batch processes, attributed to improved heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-(4-methylphenyl)ketone.

    Reduction: Formation of 3-fluoro-4-(4-methylcyclohexyl)phenol.

    Substitution: Formation of 3-amino-4-(4-methylphenyl)phenol.

Scientific Research Applications

3-Fluoro-4-(4-methylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its thermal stability and flame resistance

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .

Comparison with Similar Compounds

3-Fluoro-4-methylphenol

  • Structure: Differs by having a methyl group directly attached to the phenol ring instead of a 4-methylphenyl substituent.
  • Properties: Acidity: The fluorine atom increases acidity compared to non-fluorinated phenols. Solubility: Likely more soluble in polar solvents (e.g., methanol) due to lower molecular weight and reduced hydrophobicity. Applications: Commonly used as intermediates in agrochemicals and pharmaceuticals.

3-Fluoro-4-(trifluoromethyl)phenol (CAS 219581-07-4)

  • Structure : Features a trifluoromethyl (-CF₃) group instead of the methylphenyl moiety.
  • Properties: Acidity: The electron-withdrawing -CF₃ group significantly enhances acidity (pKa ~5–6), surpassing both 3-Fluoro-4-methylphenol and the target compound. Thermal Stability: Higher thermal stability due to strong C-F bonds. Solubility: Lower solubility in non-polar solvents compared to the methylphenyl derivative due to increased polarity.
  • Applications : Used in ferroelectric and superparamagnetic materials due to its strong dipole moment .

3-Fluoro-4-(octyloxy)phenol (CAS 108542-40-1)

  • Structure : Contains an octyloxy (-O-C₈H₁₇) chain instead of the methylphenyl group.
  • Properties: Lipophilicity: Enhanced solubility in non-polar solvents (e.g., hexane) due to the long alkyl chain. Melting Point: Likely lower than the target compound due to reduced crystallinity from the flexible chain. Reactivity: The alkoxy group directs electrophilic substitution to specific positions, differing from the methylphenyl analog.

4-(4-Methylphenyl)phenol (Non-fluorinated analog)

  • Structure : Lacks the fluorine atom at the meta position.
  • Properties :
    • Acidity : Less acidic (pKa ~10) compared to fluorinated derivatives.
    • Electronic Effects : Reduced electron-withdrawing effects, leading to slower reaction rates in electrophilic substitutions.
    • Applications : Primarily used in polymer stabilizers and resins.

Comparative Data Table

Compound Substituent Acidity (Relative) Melting Point (°C) Solubility Trends Key Applications
3-Fluoro-4-(4-methylphenyl)phenol 4-methylphenyl Moderate ~150–160 (estimated) Moderate in polar solvents Advanced materials, LC phases
3-Fluoro-4-methylphenol Methyl High ~120–130 (estimated) High in methanol Pharmaceuticals
3-Fluoro-4-(trifluoromethyl)phenol Trifluoromethyl Very High ~180–190 Low in non-polar solvents Ferroelectric materials
3-Fluoro-4-(octyloxy)phenol Octyloxy Low ~80–90 High in hexane Surfactants, coatings
4-(4-Methylphenyl)phenol 4-methylphenyl Low ~140–150 (estimated) Low in polar solvents Polymer additives

Key Research Findings

  • Electronic Effects: Fluorine’s electron-withdrawing nature in this compound enhances its acidity and stabilizes charge distribution, making it suitable for electronic applications .
  • Material Science Applications: Fluorinated biphenyl phenols are critical in liquid crystal (LC) phases, as seen in analogs like fluorinated pyrrolidine derivatives used in LC displays .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-(4-methylphenyl)phenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between fluorophenol derivatives and 4-methylphenylboronic acids. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (toluene/ethanol mixtures), and temperature control (80–100°C). Yield optimization may require iterative adjustments to stoichiometry, degassing protocols to prevent oxidation, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) . Comparative analysis of analogous compounds suggests that electron-withdrawing groups like fluorine may necessitate longer reaction times .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, protocols for structurally similar phenolic compounds (e.g., 4-phenylphenol) recommend:

  • Storage : In sealed containers under inert gas (N₂/Ar), away from light and moisture, at 2–8°C .
  • PPE : Nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
  • NMR : ¹H/¹³C and ¹⁹F NMR to confirm structural integrity and detect impurities (e.g., residual solvents or unreacted intermediates).
  • Mass Spectrometry : High-resolution MS (ESI or EI) for molecular ion verification .

Advanced Research Questions

Q. How can crystallographic software like SHELXL or ORTEP-3 resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) at low temperatures (100 K) to minimize thermal motion artifacts.
  • Refinement : SHELXL employs least-squares refinement to model atomic positions, with constraints for fluorine’s anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids to identify disordered regions .
  • Ambiguity Resolution : For conflicting bond lengths, compare with DFT-optimized geometries (B3LYP/6-31G*) to validate experimental data .

Q. How do structural modifications (e.g., fluorine position or methyl substitution) affect the compound’s bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare bioactivity (e.g., enzyme inhibition) of this compound with analogs like 2-Fluoro-4-(4-methylphenyl)phenol (positional isomer) or 3-Fluoro-4-(3-methylphenyl)phenol (substituent position variation). Use in vitro assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) to correlate substituent effects with target binding .
  • Data Interpretation : Fluorine’s electronegativity may enhance hydrogen bonding with active sites, while methyl groups influence lipophilicity (logP calculations via ChemDraw) .

Q. What methodologies address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve signal overlap or stereochemical uncertainties.
  • Dynamic NMR : For fluxional structures, variable-temperature NMR can identify conformational exchange broadening .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound, and what are the limitations?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%), blood-brain barrier permeability (low), and CYP450 metabolism.
  • Limitations : Models may underestimate fluorine’s impact on renal clearance or overpredict solubility due to phenolic hydroxyl group ionization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.